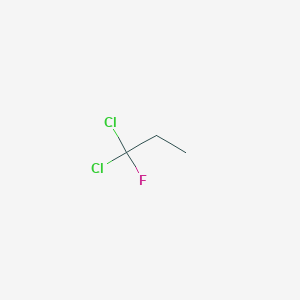

1,1-Dichloro-1-fluoropropane

説明

Contextual Significance of Halogenated Propanes in Contemporary Chemistry

Halogenated propanes, a class of organic compounds where one or more hydrogen atoms on a propane (B168953) backbone are replaced by halogens, hold a significant position in modern chemistry. libretexts.org These compounds are not merely derivatives of alkanes but possess unique chemical and physical properties conferred by the presence of halogen atoms, making them valuable in various applications. libretexts.org They have been widely utilized as refrigerants, solvents, and intermediates in chemical synthesis. ontosight.aisci-hub.se

The introduction of halogens such as chlorine and fluorine into a propane molecule dramatically alters its reactivity. libretexts.orgvaia.com The halogenation of propane does not occur with equal reactivity at all hydrogen positions. libretexts.org For instance, the secondary hydrogens in propane are more reactive than the primary ones, leading to a mixture of isomeric products during chlorination. libretexts.orgvaia.com This differential reactivity is a key principle in organic synthesis, allowing for the targeted production of specific isomers. libretexts.org Furthermore, the type and position of halogens influence the compound's properties; studies on various halogenated propanes have shown significant differences in mutagenic potential, for example. nih.gov The specific arrangement of chlorine and fluorine atoms in compounds like 1,1-Dichloro-1-fluoropropane thus offers a unique reactivity profile for potential exploitation in synthetic chemistry.

Historical Perspective of Fluorine and Chlorine Chemistry in Organic Synthesis

The field of organofluorine chemistry began even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835. nih.gov However, the extreme reactivity of elemental fluorine posed a significant challenge. nih.govlew.ro It wasn't until 1886 that Henri Moissan successfully isolated fluorine gas through electrolysis, a breakthrough that earned him a Nobel Prize and opened the door for modern fluorine chemistry. nih.govlew.ro

Early methods for introducing fluorine into aromatic compounds included the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another pivotal development was the halogen exchange (Halex) reaction, where chlorine atoms are replaced by fluorine using reagents like potassium fluoride. nih.govacs.org These methods became foundational for synthesizing a wide array of fluoroaromatic and fluoroaliphatic compounds. nih.gov

Chlorine chemistry has an equally rich history, with chlorination reactions being fundamental to organic synthesis. The substitution of hydrogen with chlorine in alkanes, such as in the formation of chloroform (B151607) from methane, is a classic example of a halogenation reaction. libretexts.orglibretexts.org The development of a diverse toolkit of N-F fluorinating agents that are safe and easy to handle marked a "golden age" for fluorine chemistry, enabling more researchers to explore the synthesis of novel fluorinated molecules. beilstein-journals.org This historical progression in handling and incorporating halogens has paved the way for the synthesis and study of complex molecules like this compound.

Current Research Landscape and Academic Gaps Related to this compound

This compound, also known as HCFC-261fc, is a hydrochlorofluorocarbon. ontosight.ai Much of the existing information about this compound is in the context of its role as an HCFC, a class of substances regulated under the Montreal Protocol due to their ozone-depleting potential. ontosight.aisony.com Consequently, it is often included in lists of controlled or banned substances for certain applications. sony.com

Physical and Chemical Properties

The known properties of this compound are compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂F | nist.gov |

| Molecular Weight | 130.976 g/mol | nist.gov |

| CAS Registry Number | 7799-56-6 | nist.gov |

| Boiling Point | ~48.7°C | ontosight.ai |

| Density (Est.) | 1.231 g/cm³ - 1.25 g/cm³ | lookchem.com |

| IUPAC Name | This compound | nist.gov |

Synthesis and Characterization

Synthesis of this compound typically involves the hydrofluorination of chlorinated precursors. These reactions require careful control of conditions to maximize yield and minimize the formation of byproducts.

| Synthesis Method | Precursor | Catalyst/Reagent | Key Conditions | Source |

| Halogen Exchange | 1,1,1-Trichloropropane | HF / SbCl₅ | Temperature: 80–120°C | |

| Hydrofluorination | 1,1-Dichloropropene | HF | Temperature: 75–130°C (analogous to ethane (B1197151) systems) |

The primary analytical techniques for characterizing the compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy provides a unique "vibrational fingerprint" for identification, with spectra available in databases like the NIST Chemistry WebBook. nist.gov

Research Gaps

Despite its established synthesis and basic characterization, significant academic gaps exist concerning this compound.

Limited Application-Focused Research: The majority of literature references the compound as an HCFC rather than exploring its potential as a chemical building block or intermediate in advanced organic synthesis. ontosight.aisony.com Its unique combination of halogens on a single carbon atom could offer novel reactivity that remains largely unexplored.

Lack of Detailed Reactivity Studies: While general principles of halogenated alkanes are known, detailed mechanistic studies on this compound are scarce. A deeper understanding of its reaction pathways, stability, and potential for selective transformations is needed.

Sustainable Synthesis Routes: Current synthesis methods often rely on harsh reagents like HF and antimony-based catalysts. Research into greener, more sustainable synthetic pathways, potentially using milder fluorinating agents or more environmentally benign catalytic systems, is a clear area for future investigation.

The focus of much of the chemical industry has shifted towards developing alternatives to HCFCs with lower environmental impact, leaving the potential of compounds like this compound in other areas of chemical research underdeveloped. ontosight.aieur.nl

Structure

2D Structure

特性

CAS番号 |

127404-11-9 |

|---|---|

分子式 |

C3H5Cl2F |

分子量 |

130.97 g/mol |

IUPAC名 |

1,1-dichloro-1-fluoropropane |

InChI |

InChI=1S/C3H5Cl2F/c1-2-3(4,5)6/h2H2,1H3 |

InChIキー |

JXGAPNVPOVVXPV-UHFFFAOYSA-N |

SMILES |

CCC(F)(Cl)Cl |

正規SMILES |

CCC(F)(Cl)Cl |

他のCAS番号 |

7799-56-6 |

同義語 |

Dichlorofluoropropane |

製品の起源 |

United States |

Ii. Advanced Synthetic Methodologies for 1,1 Dichloro 1 Fluoropropane

Catalytic Hydrofluorination Routes for Chlorinated Propane (B168953) Precursors

Catalytic hydrofluorination stands as a cornerstone for the industrial production of many fluorinated hydrocarbons. This method involves the reaction of a chlorinated propane, such as 1,1,1-trichloropropane, with hydrogen fluoride (B91410) (HF). The reaction can be tailored to favor the formation of 1,1-dichloro-1-fluoropropane by carefully controlling the reaction conditions and the catalyst used.

In vapor-phase fluorination, the reactants are passed over a solid catalyst at elevated temperatures. google.comworldbank.org This method is common for the production of various fluorinated propanes. google.com For the synthesis of this compound, a chlorinated propane or propene is reacted with hydrogen fluoride in the gas phase in the presence of a fluorination catalyst. google.com The reaction often involves two stages: an initial fluorination to produce a fluorinated propene intermediate, followed by a second fluorination step to yield the desired saturated fluorinated propane. google.com Catalysts for vapor-phase hydrofluorination of chlorinated hydrocarbons often include chromium-based systems. dntb.gov.ua

Table 1: General Parameters for Vapor-Phase Catalytic Fluorination

| Parameter | Value/Condition | Source |

| Reactants | Chlorinated Propane/Propene, Hydrogen Fluoride | google.com |

| Catalyst | Fluorination Catalyst (e.g., Chromium-based) | google.com |

| Phase | Vapor | google.com |

| Process | Often a two-stage process | google.com |

Liquid-phase fluorination offers an alternative route, where the reaction is carried out in a liquid medium, often with the chlorinated precursor itself acting as the solvent. This method can provide better control over the reaction temperature. The fluorination of 1,1,1,3,3-pentachloropropane (B1622584) with hydrogen fluoride in the presence of a catalyst is an example of a liquid-phase process for producing fluorinated propanes. google.comgoogle.com Antimony pentahalides are frequently used as catalysts in such liquid-phase reactions. google.com A key advantage of liquid-phase processes can be the ability to operate at lower temperatures compared to their vapor-phase counterparts.

Table 2: Conditions for Liquid-Phase Fluorination of a Chlorinated Propane Precursor

| Parameter | Value/Condition | Source |

| Precursor | 1,1,1-Trichloropropane | |

| Reagent | Hydrogen Fluoride (HF) | |

| Catalyst | Antimony Pentachloride (SbCl₅) | |

| Temperature | 80–120°C | |

| Catalyst Load | 0.1–1.0 wt% | |

| HF:Precursor Molar Ratio | 3:1 to 5:1 |

The choice of catalyst is paramount in directing the outcome of hydrofluorination reactions.

Chromium-Based Catalysts: These are widely used in vapor-phase hydrofluorination. gla.ac.ukresearchgate.net They are typically prepared by fluorinating chromia and can be doped with other metals to enhance their lifetime and performance. gla.ac.ukgoogle.com The nature of the chromium oxide species, which can vary in oxidation state, and the support material influence the catalyst's activity and selectivity. lehigh.edu

Titanium Tetrafluoride: This compound is a strong Lewis acid and can be used as a catalyst in fluorination reactions. wikipedia.orggoogle.com It can be prepared by treating titanium tetrachloride with hydrogen fluoride. wikipedia.org In the context of producing HCFC-141b (1,1-dichloro-1-fluoroethane), a closely related compound, titanium tetrafluoride has been shown to be an effective catalyst in a liquid-phase process, particularly when used with a sulfone solvent. google.com This suggests its potential applicability in the synthesis of this compound.

Antimony-Based Catalysts: Antimony pentachloride (SbCl₅) is a classic and effective catalyst, particularly in liquid-phase halogen exchange reactions. It functions by activating the carbon-chlorine bond, making it more susceptible to nucleophilic attack by the fluoride ion. Temperature control is crucial when using antimony-based catalysts to minimize the formation of isomers.

Electrophilic Fluorination Strategies for Halogenated Alkanes

Electrophilic fluorination presents another synthetic avenue, where a source of "F+" is used to introduce fluorine into a molecule. Reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, are powerful electrophilic fluorinating agents. nih.gov While often applied to unsaturated systems or for the α-fluorination of carbonyl compounds, the principles could theoretically be extended to halogenated alkanes. tcichemicals.com This would likely involve the generation of a carbanionic intermediate from the halogenated alkane, which would then be attacked by the electrophilic fluorine source. However, the direct electrophilic fluorination of a simple halogenated alkane to produce this compound is a less common and more challenging approach compared to hydrofluorination.

Halogen Exchange Reactions and their Application in this compound Synthesis

Halogen exchange, often referred to as the Swarts reaction, is a fundamental method for the synthesis of organofluorine compounds. fluorine1.ru In the context of this compound, this typically involves the reaction of a polychlorinated propane, such as 1,1,1-trichloropropane, with a fluorinating agent like hydrogen fluoride. The reaction essentially swaps a chlorine atom for a fluorine atom.

The process is a type of nucleophilic substitution where the fluoride ion from HF replaces a chloride ion. The reaction is often catalyzed by a Lewis acid, such as antimony pentachloride (SbCl₅), which facilitates the cleavage of the C-Cl bond. The efficiency and selectivity of the halogen exchange are highly dependent on the reaction conditions, including temperature, pressure, and the ratio of reactants.

Exploration of Radical-Mediated Synthesis Pathways

Radical-mediated reactions offer a distinct set of synthetic strategies for forming C-F bonds. numberanalytics.com These pathways involve highly reactive intermediates with unpaired electrons, known as radicals. numberanalytics.com The generation of fluorinated radicals can be initiated by various methods, including photochemically or thermally. numberanalytics.com

While the direct synthesis of this compound via a radical pathway is not a commonly cited industrial method, the principles of radical chemistry are applicable. For instance, the radical addition of a molecule containing a C-F bond across a double bond or the abstraction of a hydrogen or halogen atom by a radical to create a carbon-centered radical, which is then trapped by a fluorine source, are plausible, albeit complex, routes. Recent advances in photoredox catalysis have expanded the scope of radical fluoroalkylation reactions, often utilizing readily available fluorinated starting materials. nih.gov The synthesis of fluorinated compounds through radical mechanisms is an active area of research, with potential for the development of novel synthetic routes to compounds like this compound. mdpi.comresearchgate.net

Stereochemical Control and Isomer Selectivity in Halogenated Propane Synthesis

The synthesis of halogenated propanes, including this compound, presents significant challenges in controlling isomer distribution. When alkanes larger than ethane (B1197151) are halogenated, a mixture of isomeric products is typically formed. libretexts.org The halogenation of propane, for instance, can yield both 1-halo and 2-halo isomers, and the distribution of these products is dependent on the halogen used and the reaction conditions. libretexts.orgwou.edu

The reactivity of hydrogen atoms in an alkane is not uniform; propane contains six primary hydrogens and two secondary hydrogens. libretexts.org If reactivity were purely statistical, the ratio of 1-halopropane to 2-halopropane would be 3:1. libretexts.orgmasterorganicchemistry.com However, experimental results show a different outcome due to the varying stability of the radical intermediates formed during the reaction. Secondary radicals are more stable than primary radicals, leading to a preference for substitution at the secondary carbon. chemistrysteps.com

This selectivity is much more pronounced with bromine than with chlorine. chemistrysteps.com Light-induced gas phase chlorination of propane at 25°C results in a mixture of 45% 1-chloropropane (B146392) and 55% 2-chloropropane. libretexts.org In contrast, bromination is far more selective, favoring the formation of 2-bromopropane. chemistrysteps.comlibretexts.org This difference is attributed to the higher reactivity of chlorine atoms, which makes them less selective in abstracting hydrogen atoms compared to the less reactive bromine atoms. libretexts.org

Product Distribution in the Halogenation of Propane

| Halogen | Product 1 | Yield (%) | Product 2 | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Chlorine | 1-Chloropropane | 45% | 2-Chloropropane | 55% | libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Bromine | 1-Bromopropane (B46711) | 3% | 2-Bromopropane | 97% | chemistrysteps.com |

This table illustrates the regioselectivity in the free-radical halogenation of propane, showing the percentage yield of the resulting constitutional isomers. The data highlights that bromination is significantly more selective for the secondary carbon than chlorination.

Achieving stereochemical control to synthesize specific chiral halogenated compounds requires more advanced techniques. Organocatalysis has emerged as a powerful tool for enantioselective halogenation. nih.gov Catalysts such as the Jørgensen-Hayashi catalyst and those derived from cinchona alkaloids have been successfully applied in the asymmetric α-halogenation of aldehydes and other related reactions to produce chiral organohalides. nih.gov These methods allow for the formation of molecules with specific stereogenic centers, which is a level of control not achievable through simple radical halogenation. nih.gov

The rotational isomerism of the resulting molecule is another aspect of stereochemistry, governed by stereoelectronic effects. researchgate.net In molecules like 1,2-dihaloethanes, the preference for a gauche or anti conformation is determined by a balance of steric repulsion and hyperconjugative interactions. researchgate.net For instance, the gauche effect in 1,2-difluoroethane (B1293797) is attributed to stabilizing hyperconjugation. researchgate.net Similar principles would apply to the conformational preferences of more complex molecules like this compound, influencing its three-dimensional structure.

Green Chemistry Approaches and Sustainable Synthesis for Halogenated Propanes

The principles of green chemistry are increasingly influencing the synthesis of halogenated hydrocarbons, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. iciset.inpaperpublications.org This represents a shift from traditional synthetic routes that often employed hazardous reagents and produced significant waste. google.comacs.org

A key principle of green chemistry is the use of safer solvents or solventless conditions. tmv.ac.in Water, for example, has been used as a green solvent for the synthesis of enantiomerically pure chiral halogenated Schiff base compounds at ambient temperature, offering an environmentally friendly alternative to volatile organic solvents. researchgate.net

Catalysis is central to green chemistry, favoring the use of catalytic reagents over stoichiometric ones to reduce waste. paperpublications.orgacs.org In the synthesis of related compounds, solid acid catalysts like zeolites have replaced more hazardous catalysts such as aluminum chloride, resulting in cleaner effluent and allowing for milder reaction conditions. iciset.in Traditional chlorination methods sometimes utilize reagents like phosphorus pentachloride, which is difficult to handle and produces corrosive byproducts. google.com The development of efficient and recyclable catalysts is a primary goal for the sustainable synthesis of halogenated propanes.

Another green chemistry principle is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. acs.org The use of enzymes in synthesis is a powerful strategy to achieve this, as their high specificity can target a particular site on a molecule without the need for protecting other functional groups. acs.org For example, the industrial synthesis of semi-synthetic penicillins has been made greener by replacing a multi-step chemical process with a single enzymatic step that operates in water at room temperature. acs.org

Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure minimizes the environmental and economic costs associated with energy consumption. paperpublications.orgacs.org The use of alternative energy sources, such as microwave irradiation, can also contribute to more energy-effective reactions. paperpublications.org

Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach | Source(s) |

|---|---|---|---|

| Reagents | Stoichiometric (e.g., PCl₅) | Catalytic (e.g., Zeolites, Enzymes) | iciset.ingoogle.comacs.org |

| Solvents | Volatile Organic Solvents | Water, Supercritical Fluids, Solventless | tmv.ac.inresearchgate.net |

| Process | Use of protecting groups | Direct synthesis using specific catalysts (e.g., enzymes) | acs.org |

| Energy | High temperature and pressure | Ambient conditions, Microwave/Ultrasonic energy | paperpublications.orgacs.org |

| Byproducts | Often hazardous and difficult to handle | Minimized waste, innocuous byproducts | paperpublications.orggoogle.com |

This table contrasts conventional synthetic methods with green chemistry alternatives applicable to the synthesis of halogenated organic compounds. It highlights the shift towards more sustainable and environmentally benign processes.

Iii. Chemical Reactivity and Mechanistic Studies of 1,1 Dichloro 1 Fluoropropane

Fundamental Reaction Pathways and Transformation Mechanisms

The presence of a fluorine and two chlorine atoms on the same carbon atom creates a highly electrophilic center, susceptible to a range of chemical reactions. Mechanistic studies focus on understanding the selective activation of its carbon-halogen bonds.

The activation and cleavage of the C-F and C-Cl bonds in 1,1-dichloro-1-fluoropropane are central to its reactivity. The C-F bond is the strongest single bond in organic chemistry, making it significantly less reactive than the weaker C-Cl bonds. This disparity in bond energy is a key factor in determining which bonds are broken during a reaction.

Lewis acid catalysts, such as antimony pentachloride (SbCl₅), are often used to facilitate C-Cl bond cleavage. The catalyst polarizes the C-Cl bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. This selective activation of C-Cl bonds over the more robust C-F bond is a common strategy in the functionalization of hydrochlorofluorocarbons (HCFCs). sci-hub.se While C-F bond activation is more challenging, it can be achieved under specific conditions, often involving strong Lewis acids or organometallic reagents. researchgate.netsioc-journal.cn

Table 1: Comparison of Carbon-Halogen Bond Strengths

| Bond | Bond Dissociation Energy (kJ/mol) | Reactivity Trend |

| C-F | ~484 englishschool.ac.cy | Least reactive, hardest to break englishschool.ac.cy |

| C-Cl | ~338 englishschool.ac.cy | More reactive, easier to break englishschool.ac.cy |

This table illustrates the significant difference in energy required to break the C-F bond compared to the C-Cl bond, explaining the preferential cleavage of the latter in many reactions.

The primary reaction modality for this compound is nucleophilic substitution. s3waas.gov.in The carbon atom bonded to the halogens carries a significant partial positive charge due to the high electronegativity of fluorine and chlorine, making it an electrophilic center prone to attack by nucleophiles. In these reactions, a nucleophile replaces one of the chlorine atoms, as they are better leaving groups than the fluoride (B91410) ion. englishschool.ac.cy Such reactions are fundamental for converting haloalkanes into a wide variety of other functional groups. englishschool.ac.cy

The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the adjacent carbon, favoring SN2-type mechanisms. Electrophilic reactions involving this compound are less common but can occur at other positions in the molecule or in its derivatives, such as electrophilic addition to alkenes formed via elimination reactions. s3waas.gov.in

Dehydrohalogenation is a critical reaction pathway for this compound and related HCFCs. sci-hub.se This elimination reaction typically involves the removal of a hydrogen atom from the adjacent carbon (C2) and a halogen atom from C1, leading to the formation of a haloalkene. englishschool.ac.cyrsc.org The reaction is usually promoted by a base. sci-hub.segoogle.com Depending on which halogen is eliminated (HCl or HF), different olefinic products can be formed. Given the relative bond strengths, dehydrochlorination is generally more facile than dehydrofluorination. google.com

Halogenation reactions, particularly further chlorination, can also occur. Studies on analogous compounds like 1,2-dichloro-2-fluoropropane (B1345526) show a tendency for unsymmetrical chlorination, where the fluorine atom directs further substitution to the other end of the molecule. sci-hub.se

Table 2: Dehydrohalogenation Reaction Parameters

| Reaction Type | Reagent | Typical Conditions | Product Type |

| Dehydrochlorination | Strong Base (e.g., KOH) | Ethanolic solution sci-hub.se | Chloro-fluoro-propene |

| Dehydrofluorination | Basic Aqueous Solution | 10°C to 150°C google.com | Dichloro-propene |

This interactive table summarizes typical conditions for the two main types of dehydrohalogenation reactions applicable to this compound.

Role as an Intermediate in Complex Organic Synthesis

Due to its specific reactivity, this compound serves as a useful building block in organic synthesis, particularly for the introduction of fluorine into larger molecules. ontosight.ai

This compound is a precursor for synthesizing other fluorinated compounds. Through nucleophilic substitution, the chlorine atoms can be replaced to introduce new functional groups while retaining the fluorine atom. englishschool.ac.cy Furthermore, dehydrohalogenation reactions yield fluorinated alkenes, which are themselves versatile intermediates. rsc.orgnih.gov For example, the resulting 1,1-dichloro-1-alkenes can participate in palladium-mediated cross-coupling reactions. nih.gov Halogen exchange reactions, such as replacing the chlorine atoms with more fluorine atoms using reagents like hydrogen fluoride (HF) in the presence of a catalyst, can be used to produce more highly fluorinated propanes.

The functionalized derivatives of this compound can be used to construct more advanced organic scaffolds. The haloalkenes produced from elimination reactions are key building blocks. For instance, 1,1-dichloro-1-alkenes are employed in the synthesis of pyrethroid insecticides and marine natural products. nih.gov The ability to selectively manipulate the C-Cl bonds while preserving the C-F bond allows for multi-step synthetic sequences, incorporating the fluorine-containing propyl unit into larger, more complex molecular architectures relevant to pharmaceuticals and materials science. s3waas.gov.inontosight.ai

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal stability of this compound (HCFC-261fc) are critical factors in determining its environmental fate and persistence. While specific experimental data for this compound is limited, its reactivity can be inferred from the behavior of other hydrochlorofluorocarbons (HCFCs).

Photochemical Reactivity

The photochemical reactivity of HCFCs in the troposphere is primarily dictated by their absorption of ultraviolet (UV) radiation and subsequent decomposition. For most HCFCs, this process is initiated by the absorption of UV light in the wavelength range of 190-260 nm. nasa.gov The absorption of a photon can lead to the cleavage of a carbon-halogen bond, with the C-Cl bond being significantly weaker than the C-F bond, making it the more likely site of photodissociation.

The primary atmospheric removal mechanism for HCFCs is through reaction with hydroxyl radicals (OH), rather than direct photolysis. nasa.govdtu.dk However, once in the stratosphere, these compounds are exposed to higher energy UV radiation, leading to more efficient photolytic decomposition and the release of chlorine atoms, which can catalytically destroy ozone. The global atmospheric lifetime of this compound has been estimated to be approximately 0.614 years, with a stratospheric lifetime of about 20 years, underscoring the greater stability of the compound in the lower atmosphere. noaa.gov

Thermal Reactivity

The thermal stability of halogenated alkanes is influenced by the number and type of halogen atoms. Generally, the C-Cl bond is weaker than the C-H and C-F bonds, making it the most likely bond to break upon thermal stress. Studies on the thermal decomposition of chloromethanes have shown that less-chlorinated hydrocarbons tend to be more stable. For instance, the temperature required for 99% destruction in 1 second is significantly higher for CH3Cl (875 °C) compared to CCl4 (635 °C).

While specific thermal decomposition studies for this compound were not found, it is expected to decompose at elevated temperatures, likely initiating with the cleavage of a C-Cl bond to form a radical species. Further reactions would then lead to the formation of various smaller molecules. When heated to decomposition, it is anticipated to emit toxic fumes of hydrogen chloride and other halogenated compounds.

Isomerization reactions can also occur in the presence of catalysts like aluminum trichloride, where fluorine and chlorine atoms can be exchanged, leading to more stable isomers. thieme-connect.de

Investigations of Reaction Kinetics and Thermodynamics

Reaction Kinetics

The dominant removal pathway for this compound in the troposphere is its reaction with the hydroxyl radical (OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound.

While the specific rate constant for the reaction of OH with this compound is not available in the reviewed literature, data for similar compounds can provide an estimate. For a series of chlorinated propanes, the rate constants for their reaction with OH radicals have been measured. These reactions proceed via hydrogen abstraction from the propane (B168953) backbone. The presence of electron-withdrawing halogen atoms on the same carbon atom tends to decrease the rate of H-abstraction from that carbon.

A structure-activity relationship (SAR) estimation for the reaction of OH with this compound (CH3CH2CCl2F) at 272 K gives an approximate rate constant of 3.37 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. noaa.gov This value is comparable to experimentally determined rate constants for other chlorinated propanes.

| Parameter | Value |

|---|---|

| Global Atmospheric Lifetime (years) | 0.614 |

| Tropospheric Atmospheric Lifetime (years) | 0.638 |

| Stratospheric Atmospheric Lifetime (years) | 20 |

| Ozone Depletion Potential (ODP) | 0.013 |

Thermodynamics

For comparison, the standard enthalpy of formation (ΔHf°) for related C2 and C3 haloalkanes has been documented. For example, the ΔHf° for 1,1,1-trichloroethane (B11378) is -177.4 kJ/mol, while that for 1,1,2-trichloroethane (B165190) is -190.8 kJ/mol. copernicus.org It is expected that the enthalpy of formation for this compound would also be negative, indicating an exothermic formation from its constituent elements in their standard states. Discrepancies in reported thermodynamic properties for such compounds can often arise from impurities or errors in experimental measurements, highlighting the need for carefully validated data.

Iv. Advanced Characterization and Spectroscopic Analysis of 1,1 Dichloro 1 Fluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1,1-dichloro-1-fluoropropane, offering unambiguous structural confirmation. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated compounds like this compound due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the adjacent chlorine and carbon atoms. This makes ¹⁹F NMR an excellent tool for identifying the specific fluorine-containing group and for differentiating between isomers. For instance, the ¹⁹F NMR spectrum of this compound is expected to show a distinct signal whose position indicates the presence of the CClF₂ group. The coupling between the fluorine nucleus and the neighboring protons (¹H) on the adjacent carbon atom provides further structural confirmation, typically resulting in a triplet splitting pattern for the fluorine signal.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information essential for a complete structural analysis of this compound.

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms present in the molecule. For this compound (CH₃CH₂CFCl₂), one would expect to see a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. Further coupling to the fluorine atom on the adjacent carbon would introduce additional splitting, resulting in a more complex pattern, likely a quartet of doublets for the methylene protons. The chemical shifts of these signals are influenced by the electronegative halogen atoms, causing them to appear at higher frequencies (downfield) compared to a non-halogenated propane (B168953). For example, in 1,1-dichloropropane, the methylene protons adjacent to the CCl₂ group appear as a triplet. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom bonded to the fluorine and two chlorine atoms (C-1) will be significantly deshielded and appear at a low field. The chemical shifts of the other two carbon atoms (C-2 and C-3) will also be influenced by their proximity to the halogenated carbon. Furthermore, coupling between the carbon and fluorine nuclei (J-coupling) provides valuable connectivity information.

Computational predictions are often employed to estimate the expected chemical shifts for both ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental data.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹⁹F | Varies | Triplet of triplets | J(F-H), J(F-H) |

| ¹H (CH₂) | Downfield | Quartet of doublets | J(H-H), J(H-F) |

| ¹H (CH₃) | Less downfield | Triplet | J(H-H) |

| ¹³C (CFCl₂) | Low field | Doublet | ¹J(C-F) |

| ¹³C (CH₂) | Mid field | Doublet | ²J(C-F) |

| ¹³C (CH₃) | High field | Doublet | ³J(C-F) |

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak confirms the molecular weight of this compound (130.97 g/mol ).

The fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺), a fluorine atom ([M-F]⁺), or a hydrogen chloride molecule ([M-HCl]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic peak clusters for chlorine-containing fragments, further aiding in their identification. For instance, a fragment containing two chlorine atoms will show a distinctive pattern of peaks with relative intensities of approximately 9:6:1.

While a specific mass spectrum for this compound is available in the NIST Chemistry WebBook, detailed fragmentation analysis from other sources is limited. nist.gov However, analysis of similar compounds, such as 1,1-dichloro-1-fluorobutane, shows characteristic fragments like [CFCl₂]⁺ resulting from alpha-cleavage.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a primary method for assessing the purity and analyzing the composition of this compound samples. safety4sea.com The gas chromatograph separates the compound from any impurities or isomers before it enters the mass spectrometer for identification. This is particularly important in synthetic preparations where side products may be present. The retention time from the GC provides an additional parameter for identification when compared to a known standard. GC-MS is a specified testing technique for the identification of this compound. safety4sea.com The use of GC-MS with an ion trap mass spectrometer has been validated for the determination of the related compound 1,1-dichloro-1-fluoroethane (B156305) (Freon F-141b) in various matrices. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-C, C-Cl, and C-F bond stretching and bending vibrations. The strong C-F stretching vibration is typically observed in the range of 1000-1400 cm⁻¹. smolecule.com The C-Cl stretching vibrations appear in the 600-800 cm⁻¹ region. smolecule.com The NIST Chemistry WebBook provides a condensed phase IR spectrum for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy can provide complementary information to IR, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. For instance, symmetric stretching modes of C-C and C-Cl bonds would be expected to give rise to distinct Raman signals. While specific Raman data for this compound is not widely published, studies on similar halogenated propanes demonstrate its utility in conformational analysis. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | -CH₂-, -CH₃ | 2900-3100 |

| C-F Stretch | C-F | 1000-1400 |

| C-C Stretch | C-C | 1000-1200 |

| C-Cl Stretch | C-Cl | 600-800 |

Advanced Chromatographic Methods for Separation and Quantification in Research Contexts

Gas chromatography (GC) is the cornerstone technique for the separation and quantification of volatile compounds like this compound. In research contexts, advanced GC methods are employed to achieve high resolution and sensitivity, particularly when analyzing complex mixtures that may contain isomers such as 1,2-dichloro-2-fluoropropane (B1345526) and 1,1-dichloro-3-fluoropropane, or byproducts from synthesis. google.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary and powerful tool for both identifying and quantifying this compound. register-iri.com The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass fragmentation patterns for each component, which act as a molecular fingerprint for definitive identification. nist.gov The NIST Chemistry WebBook contains reference mass spectrum data for this compound that can be used for cross-referencing. nist.gov

Specialized Detectors: While MS is highly specific, other detectors are used in targeted research applications.

Electron Capture Detectors (GC-ECD): These detectors are exceptionally sensitive to halogenated compounds, making them ideal for trace-level quantification of this compound. register-iri.com

Electrolytic Conductivity Detectors (GC-ELCD): These offer high selectivity for halogen-containing compounds and are valuable for quantification in complex environmental or industrial matrices. register-iri.com

Method validation is a critical aspect of quantitative analysis. For analogous hydrochlorofluorocarbons like 1,1-dichloro-1-fluoroethane, validated methods demonstrate excellent performance. researchgate.net These validation studies typically assess linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and recovery. researchgate.net For example, a dynamic headspace GC-MS method developed for a similar compound achieved LOD values as low as 0.73 g kg⁻¹ in formulated polyol, with relative standard deviations (RSD) for intra-day repeatability below 4%. researchgate.net Such performance metrics are indicative of what can be achieved for this compound with proper method development.

Table 1: Representative GC Method Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Porous Layer Open Tubular (PLOT) or Capillary (e.g., PoraPlot Q, DB-624) | Provides separation of volatile compounds, including isomers. |

| Injection Mode | Headspace (Static or Dynamic) | Allows for analysis of the compound in solid or liquid matrices by sampling the vapor phase. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature-programmed ramp (e.g., 40°C to 200°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometry (MS), Electron Capture (ECD), Electrolytic Conductivity (ELCD) | Provides identification and enables quantification. register-iri.com |

| Validation: LOD | µg/kg to g/kg range | Determines the lowest concentration that can be reliably detected. researchgate.net |

| Validation: Precision | RSD% typically <5% | Measures the repeatability and reproducibility of the measurement. researchgate.net |

V. Theoretical and Computational Chemistry of 1,1 Dichloro 1 Fluoropropane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-dichloro-1-fluoropropane, which are dictated by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and other electronic properties. There are two main categories of methods used for this purpose: Density Functional Theory (DFT) and ab initio methods. Both are instrumental in mapping out the potential energy surface of the molecule, identifying stable conformers, and determining the energy barriers between them. libretexts.org The choice of method often represents a trade-off between computational cost and accuracy. libretexts.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. ijournalse.org This approach is generally less computationally intensive than high-level ab initio methods, making it suitable for exploring the complex conformational landscapes of molecules like this compound. researchgate.net The rotation around the C1-C2 bond in this compound gives rise to different staggered conformations, primarily gauche and anti forms.

Studies on similar small halogenated propanes, such as 1-fluoropropane, have utilized DFT to analyze their conformational potential energy surfaces. acs.org For 1-fluoropropane, it has been shown that the gauche conformer is more stable than the anti (or trans) conformer. tandfonline.com This preference is attributed to stabilizing hyperconjugative interactions, specifically the anti-C-H/C-F* interaction. tandfonline.com In the case of this compound, the conformational landscape is more complex due to the presence of two chlorine atoms and one fluorine atom on the same carbon. DFT calculations would be essential to determine the relative energies of the possible rotamers and the transition states connecting them. Functionals like B3LYP are commonly employed for such studies as they provide a good balance of accuracy and computational efficiency for the structures and relative energies of standard organic molecules. ijournalse.org

The analysis of the conformational potential energy surface reveals the relative populations of different conformers at a given temperature, which in turn influences the bulk properties of the compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical route to achieving high accuracy. researchgate.net

For halogenated propanes, ab initio calculations have been successfully used to determine optimized geometries, conformational stabilities, and vibrational frequencies. iupac.org For instance, studies on 1-chloropropane (B146392) and 1-bromopropane (B46711) have employed MP2/6-31G(d) calculations to obtain harmonic force constants, fundamental frequencies, and infrared intensities, which show good agreement with experimental data. iupac.org Complete equilibrium geometries for related rotamers have been determined using various basis sets up to 6-311++G** at the MP2 level. acs.org

These methods are crucial for obtaining precise energetic data. High-level calculations, such as the Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method, serve as benchmarks for evaluating the accuracy of other, more cost-effective methods. researchgate.net The accurate prediction of energetic and spectroscopic properties is vital for identifying the compound and understanding its thermodynamic stability.

| Method Category | Computational Method | Mean Error (kcal/mol) |

|---|---|---|

| Ab Initio | MP2 | 0.35 |

| HF Theories | 0.81 - 1.0 | |

| B3LYP (DFT) | 0.69 | |

| Force Fields | MM3-00 | 1.28 |

| MMFF94 | 1.30 | |

| MMX | 1.77 | |

| UFF | 3.77 |

This table is adapted from benchmark data on a wide range of organic molecules and illustrates the general accuracy trends of various computational methods. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior of a large ensemble of molecules. dovepress.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, using a force field to describe the potential energy of the system, which includes both bonded and non-bonded interactions. ed.gov These simulations are invaluable for understanding intermolecular forces, phase behavior (solid, liquid, gas), and thermodynamic properties like density and heat of vaporization. dovepress.comed.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a correlation between the structural features of molecules and their physicochemical properties. researchgate.netiupac.org The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, contains the information necessary to predict its properties. iupac.org This approach is particularly useful for estimating the properties of new or untested compounds, like this compound, based on data from known molecules. acs.orgresearchgate.net

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For haloalkanes, a variety of descriptors are used to build robust predictive models. tandfonline.com These can be broadly categorized as:

Topological Indices: These descriptors are derived from the 2D graph representation of the molecule. They describe the size, shape, and degree of branching. Examples include the Wiener index and connectivity indices. researchgate.net

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. Examples include the molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as partial atomic charges, dipole moment, and polarizability.

Constitutional Descriptors: These are the simplest descriptors, including the molecular weight, atom counts, and functional group counts. mdpi.com

The selection of appropriate descriptors is a critical step in developing an accurate QSPR model. For haloalkanes, descriptors that account for the presence and type of halogen atoms are particularly important for predicting properties like boiling point. acs.orgresearchgate.net

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Sum of distances between all pairs of atoms in the molecular graph. researchgate.net |

| Kier & Hall Connectivity Indices | Describes molecular branching and complexity. | |

| Geometrical | Molecular Surface Area | Total surface area of the molecule. |

| Gravitational Index | Describes the mass distribution within the molecule. researchgate.net | |

| Electronic | Partial Atomic Charges | Distribution of electron density across the atoms. researchgate.net |

| Dipole Moment | Overall polarity of the molecule. | |

| Constitutional | Molecular Weight | Total mass of the molecule. mdpi.com |

| Number of Halogen Atoms | Count of specific atoms (e.g., Cl, F). researchgate.net |

Beyond physical properties, QSPR and related computational approaches can be used to predict the chemical reactivity of haloalkanes. nih.gov The reactivity of a haloalkane is largely determined by factors such as the stability of potential carbocation intermediates and the acidity of beta-hydrogens, which influences its propensity to undergo substitution (SN1, SN2) or elimination (E1, E2) reactions. libretexts.org

For this compound, the carbon atom bonded to the halogens is a tertiary carbon (if considering the halogens as substituents), but it is at the end of the propane (B168953) chain. The presence of three electronegative halogens significantly influences the electron density distribution and the stability of any potential carbocation or transition state. Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used as parameters in a QSPR model to predict reactivity. A lower LUMO energy, for example, might indicate a higher susceptibility to nucleophilic attack. While specific QSPR models for the reactivity of this compound have not been published, the general methodology provides a powerful framework for making such predictions without the need for extensive experimental work. iupac.orgnih.gov

Reaction Mechanism Simulation and Transition State Analysis

The simulation of reaction mechanisms and the analysis of transition states are powerful computational tools for understanding the chemical transformations of halogenated propanes. These methods provide a microscopic view of how reactions proceed, detailing the energetic landscape and the geometry of molecules as they transform from reactants to products.

Methodologies in Reaction Simulation

For halogenated alkanes, common reactions include hydrogen abstraction and dehydrohalogenation. The study of these mechanisms often employs high-level ab initio and Density Functional Theory (DFT) calculations. For instance, in the study of related fluorinated propanes, dual-level direct dynamics methods have been utilized to investigate hydrogen abstraction by hydroxyl radicals. nih.gov In such an approach, the geometries and vibrational frequencies of reactants, products, complexes, and transition states are optimized using a specific level of theory, such as BB1K/6-31+G(d,p). nih.gov Subsequently, more accurate single-point energy calculations are performed using higher-level methods like G3(MP2) to refine the energy profile of the reaction. nih.gov

A key aspect of these simulations is the identification of all relevant transition states. For a molecule like this compound, reactions can be complex, with multiple possible pathways. For example, in the reaction of 1,1,2,2,3-fluorinated propane with a hydroxyl radical, multiple conformers of the reactant molecule were first identified, and distinct transition states were located for each reaction channel. nih.gov The rate constants for each pathway are then calculated using theories like the Improved Canonical Variational Transition-State Theory (ICVT) with corrections for quantum tunneling effects, such as the small-curvature tunneling (SCT) correction. nih.gov These calculations can predict the predominant reaction channels over a wide range of temperatures. nih.gov

Transition State Analysis of Halogenated Propanes

The transition state is the highest energy point along the reaction coordinate and its structure is critical for determining the reaction rate and mechanism. For this compound, potential reactions include the elimination of HCl or HF. Computational analysis would involve locating the geometry of the transition state for each elimination pathway. The relative energy barriers of these transition states would determine the selectivity of the reaction.

In analogous systems, computational studies have been used to triage substituent effects on reaction barriers. For example, electronic structure calculations on difluorinated vinylcyclopropane (B126155) precursors showed that radical-stabilizing groups resulted in lower energy barriers for vinyl cyclopropane (B1198618) rearrangements. rsc.org Similar principles can be applied to this compound to understand how the presence of both chlorine and fluorine on the same carbon atom influences the stability of potential transition states for various reactions, such as dehydrochlorination or dehydrofluorination.

The synthesis of this compound itself can be modeled. A plausible pathway is the hydrofluorination of 1,1-dichloropropene. The mechanism would likely involve the addition of hydrogen fluoride (B91410) (HF) across the double bond, proceeding through a carbocation intermediate. Computational modeling could elucidate the structure of this carbocation and the transition state leading to its formation, providing insights into the reaction's feasibility and potential side reactions.

| Computational Method | Application in Reaction Analysis | Example from Related Systems |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, and locating transition states. | B3LYP/6-31G(d) used for geometry optimization in studies of fluorinated compounds. researchgate.net |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations for reaction barriers. | G3(MP2) level used for energy calculations in hydrogen abstraction reactions. nih.gov |

| Direct Dynamics | Simulating reaction pathways without pre-calculating a full potential energy surface. | Used to study the reaction of CF2HCF2CFH2 with OH radicals. nih.gov |

| Variational Transition State Theory (VTST) | Calculating reaction rate constants, including quantum tunneling effects. | ICVT with SCT correction used to determine rate constants over a 200-2000 K temperature range. nih.gov |

Computational Design of Novel Halogenated Propane Derivatives

Computational chemistry is not only a tool for analysis but also a platform for de novo design. By modifying the structure of a starting molecule like this compound in silico, chemists can predict the properties of novel derivatives before attempting their synthesis. This rational design process accelerates the discovery of new compounds with specific applications, from refrigerants and solvents to pharmaceutical intermediates.

Principles of Computational Design

The design process begins with a target property, such as a specific boiling point, atmospheric lifetime, or biological activity. The structure of the parent molecule, this compound, is then systematically modified. This can involve:

Substitution: Replacing existing atoms (H, Cl, F) with other halogens (Br, I) or functional groups.

Isomerization: Changing the positions of the existing atoms to create different isomers.

Chain Modification: Altering the length or branching of the propane backbone.

For each designed derivative, computational methods are used to calculate a suite of molecular properties. Quantum chemical calculations can predict geometric parameters (bond lengths, angles), electronic properties (dipole moment, polarizability), and spectroscopic signatures. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these computed descriptors with the target properties. ucl.ac.uk

Examples in Halogenated Compound Design

While specific design studies starting from this compound are not widely documented, the methodologies are well-established. For instance, a computational triage approach was successfully used to guide the synthesis of novel difluorocyclopentenes. rsc.org In that work, electronic structure calculations predicted which substituents on a vinylcyclopropane precursor would lower the energy barrier for a desired rearrangement, and these predictions were confirmed experimentally. rsc.org

Similarly, the design of new ligands for biological targets often relies heavily on computational docking and molecular modeling. Studies on novel purine (B94841) derivatives have shown that the introduction of halogen atoms can contribute to the stability of protein-ligand complexes, a principle that could be applied in the design of bioactive derivatives of halogenated propanes. mdpi.com The design of selective estrogen receptor modulators has also been guided by de novo computational methods, starting from different chemical scaffolds. nih.gov

For potential applications like new refrigerants or solvents, computational screening of designed halogenated propane derivatives would focus on properties like:

Thermodynamic properties (boiling point, vapor pressure).

Atmospheric chemistry (reaction rates with OH radicals, global warming potential).

Toxicity and environmental impact.

The table below illustrates how computational tools could be applied to design novel derivatives based on this compound.

| Design Goal | Structural Modification | Computational Method | Predicted Property |

| Modify boiling point | Substitute Cl with Br (e.g., 1-bromo-1-chloro-1-fluoropropane) | Molecular Dynamics (MD) or QSPR | Enthalpy of vaporization, boiling point |

| Enhance biological activity | Introduce a pharmacophore (e.g., an aromatic ring) | Molecular Docking, DFT | Binding affinity to a target protein |

| Tune solvent properties | Change the H/F/Cl ratio | DFT, COSMO/PCM | Dipole moment, dielectric constant, solubility |

| Reduce environmental impact | Replace Cl with F (e.g., 1-chloro-1,1-difluoropropane) | VTST, DFT | Atmospheric lifetime, Global Warming Potential (GWP) |

Through these computational strategies, the vast chemical space of halogenated propane derivatives can be explored efficiently, guiding synthetic efforts toward molecules with optimal performance and minimal undesirable effects.

Vi. Environmental Chemistry and Atmospheric Fate of 1,1 Dichloro 1 Fluoropropane

Atmospheric Lifetime and Degradation Mechanisms in the Troposphere and Stratosphere

The atmospheric lifetime of a compound is a key determinant of its potential to cause environmental harm. Substances that persist for long periods can be transported to the stratosphere, where they can participate in ozone-depleting reactions. epa.gov 1,1-Dichloro-1-fluoropropane has a global atmospheric lifetime of approximately 0.614 years. noaa.gov Its lifetime is shorter in the troposphere (0.638 years) than in the stratosphere (20 years), indicating that the primary removal mechanisms occur in the lower atmosphere. noaa.gov

Interactive Data Table: Atmospheric Lifetimes of this compound

| Atmospheric Compartment | Lifetime (years) |

| Global | 0.614 |

| Tropospheric | 0.638 |

| Stratospheric | 20.0 |

| Data sourced from Papanastasiou et al. (2018) noaa.gov |

The principal degradation pathway for many HCFCs in the troposphere is initiated by reaction with the hydroxyl radical (•OH). harvard.edu This highly reactive species is often referred to as the "detergent of the atmosphere" due to its role in removing pollutants. harvard.edu For this compound, the reaction with •OH is the major sink, leading to its relatively short tropospheric lifetime. This process involves the abstraction of a hydrogen atom from the propane (B168953) chain, initiating a series of reactions that ultimately break down the molecule. dtic.milcopernicus.org The presence of hydrogen atoms in HCFCs makes them more susceptible to this form of degradation compared to chlorofluorocarbons (CFCs), which lack hydrogen and are therefore much more stable in the troposphere. wikipedia.org

Photolytic decomposition, or photolysis, is the breakdown of a chemical compound by photons. In the context of atmospheric chemistry, this primarily refers to degradation by solar ultraviolet (UV) radiation. For this compound, direct photolysis in the troposphere is considered a minor degradation pathway. However, once the compound reaches the stratosphere, it is exposed to more intense UV radiation and can undergo photolysis, releasing chlorine atoms. epa.gov These chlorine atoms can then catalytically destroy ozone molecules. While the majority of this compound is expected to be destroyed in the troposphere before it can reach the stratosphere, its stratospheric lifetime of 20 years indicates that photolysis does play a role in its ultimate fate. noaa.gov

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) Assessments

The environmental impact of halogenated hydrocarbons is commonly quantified by their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). wikipedia.orgcolorado.edu The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1.0. wikipedia.orgtecnichenuove.it The GWP is an index of the total radiative forcing of a greenhouse gas relative to carbon dioxide (CO2), which has a GWP of 1.0. epa.gov

For this compound (HCFC-261fc), the well-mixed lifetime-adjusted ODP is 0.013. noaa.gov Its GWP values are 224 over a 20-year time horizon (GWP20) and 61 over a 100-year time horizon (GWP100). noaa.gov These values indicate that while it has a significantly lower impact on the ozone layer and climate compared to older CFCs, it is still a substance with environmental consequences. ontosight.ai

Interactive Data Table: ODP and GWP of this compound

| Metric | Value |

| Ozone Depletion Potential (ODP) | 0.013 |

| Global Warming Potential (GWP20) | 224 |

| Global Warming Potential (GWP100) | 61 |

| Data sourced from Papanastasiou et al. (2018) noaa.gov |

To put the environmental impact of this compound into perspective, it is useful to compare its ODP and GWP with other halogenated hydrocarbons. wikipedia.orgpnas.org

Chlorofluorocarbons (CFCs): CFCs, such as CFC-11 and CFC-12, have ODPs of approximately 1.0 and high GWPs. wikipedia.orgcolorado.edu They are very stable in the troposphere and are only broken down by intense UV radiation in the stratosphere. epa.gov

Hydrochlorofluorocarbons (HCFCs): HCFCs, including this compound, generally have lower ODPs (typically between 0.005 and 0.2) and GWPs than CFCs. wikipedia.org This is because the presence of hydrogen atoms makes them susceptible to degradation by hydroxyl radicals in the troposphere, reducing the amount that reaches the stratosphere. wikipedia.org For instance, HCFC-141b (1,1-dichloro-1-fluoroethane) has an ODP of 0.12 and a 100-year GWP of 725. wikipedia.org HCFC-22 (chlorodifluoromethane) has an ODP of 0.05 and a 100-year GWP of 1,760. wikipedia.orgpnas.org

Hydrofluorocarbons (HFCs): HFCs contain no chlorine and therefore have an ODP of zero. wikipedia.orgusp.org However, many are potent greenhouse gases with high GWPs. fexa.ioccacoalition.org For example, HFC-134a has a 100-year GWP of 1,300. pnas.org

Interactive Data Table: Comparative ODP and GWP of Selected Halogenated Hydrocarbons

| Compound | Type | ODP | GWP (100-year) |

| This compound (HCFC-261fc) | HCFC | 0.013 | 61 |

| CFC-11 | CFC | 1.0 | 5,000 |

| HCFC-141b | HCFC | 0.12 | 725 |

| HCFC-22 | HCFC | 0.05 | 1,760 |

| HFC-134a | HFC | 0 | 1,300 |

| Data sourced from Papanastasiou et al. (2018), US EPA, and IPCC reports. wikipedia.orgepa.govnoaa.govpnas.org |

Atmospheric models are crucial tools for understanding the potential long-term environmental impacts of substances like this compound. epa.govpnas.org These models use data on emissions, atmospheric lifetimes, and chemical reaction rates to simulate the distribution and concentration of the compound in the atmosphere over time. nih.gov For HCFCs, models are used to project their contribution to both ozone depletion and global warming. copernicus.org

The projections for HCFCs in general show a decline in their atmospheric concentrations over the coming decades due to the phase-out of their production and consumption under the Montreal Protocol. nih.govirclass.org However, the long atmospheric lifetimes of some of these compounds mean that they will continue to contribute to environmental effects for many years. ontosight.ai The modeling of this compound, with its relatively short atmospheric lifetime, would likely show a more rapid decline in its atmospheric concentration following the cessation of emissions compared to longer-lived HCFCs. noaa.gov

Transport and Distribution in Environmental Compartments

Once released into the environment, this compound will partition between different environmental compartments, including the atmosphere, water, and soil. Due to its volatility, it is expected to exist primarily in the atmosphere. wikipedia.org Its slight solubility in water suggests that a small fraction may be found in aquatic systems. areacooling.com

The transport of this compound in the atmosphere is governed by global air circulation patterns. This allows for the long-range transport of the compound from its emission sources to remote regions of the planet. The relatively short atmospheric lifetime of this compound will limit its accumulation in the atmosphere compared to more persistent compounds. noaa.gov Its degradation in the troposphere will prevent a significant portion of it from being transported to the stratosphere. noaa.gov In aquatic and terrestrial environments, processes such as hydrolysis and biodegradation are expected to be slow compared to its atmospheric degradation.

Research into Degradation Products and Environmental Pathways

This compound (HCFC-261fc) is a hydrochlorofluorocarbon with an atmospheric lifetime estimated at approximately 0.61 years. noaa.govnoaa.gov Its persistence and degradation in the environment are primarily dictated by atmospheric processes, as its physical properties cause it to partition almost exclusively into the atmosphere upon release. ecetoc.org

The principal mechanism for the atmospheric degradation of HCFCs is their reaction with hydroxyl (OH) radicals in the troposphere. noaa.govundp.org The presence of hydrogen atoms in these molecules makes them susceptible to attack by OH radicals, leading to shorter atmospheric lifetimes compared to fully halogenated chlorofluorocarbons (CFCs). noaa.gov For this compound, the degradation process is initiated by the abstraction of a hydrogen atom from the propane backbone by an OH radical. This initial reaction most likely occurs at the methylene (B1212753) (-CH2-) group, as the C-H bonds there are more accessible than those in the methyl (-CH3) group.

Following the initial hydrogen abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions in the atmosphere are expected to lead to the cleavage of the carbon-carbon and carbon-halogen bonds. The carbon-chlorine bonds are significantly weaker than the carbon-fluorine bond, making them more susceptible to breaking during degradation. ecetoc.org

While specific experimental studies on the complete degradation pathway of this compound are not extensively detailed in publicly available literature, the degradation products can be predicted based on the known atmospheric chemistry of similar halogenated hydrocarbons. noaa.gov The degradation is expected to proceed through a cascade of reactions, ultimately breaking down the molecule into smaller, more stable compounds. The final inorganic degradation products are expected to be hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and carbon dioxide (CO₂). ecetoc.org

Intermediate organic degradation products likely include various smaller carbonyl compounds. For instance, cleavage of the C-C bond between the first and second carbon atoms could lead to the formation of acetyl chloride (CH₃COCl) and the highly reactive dichlorofluoromethyl radical (CFCl₂), which would further degrade. Alternatively, other reaction pathways could yield phosgene (B1210022) (COCl₂), formyl fluoride (HCOF), and other halogenated aldehydes or ketones. Research on similar compounds, such as 1,3-dichloroacetone, shows that such chlorinated carbonyls are themselves subject to photolysis and further reaction with OH radicals, preventing them from becoming persistent organic pollutants. nih.gov

It is important to note that under certain atmospheric conditions, the degradation of some fluorocarbons can lead to the formation of trifluoroacetic acid (TFA), a persistent and water-soluble substance. openaccessgovernment.orgunep.org However, the specific yield of TFA or other halogenated acetic acids from this compound has not been quantified.

Table 1: Predicted Atmospheric Degradation Products of this compound

| Product Name | Chemical Formula | Product Type |

|---|---|---|

| Hydrogen Chloride | HCl | Final Inorganic Product |

| Hydrogen Fluoride | HF | Final Inorganic Product |

| Carbon Dioxide | CO₂ | Final Inorganic Product |

| Acetyl chloride | CH₃COCl | Intermediate Organic Product |

| Phosgene | COCl₂ | Intermediate Organic Product |

| Formyl Fluoride | HCOF | Intermediate Organic Product |

Development of Environmentally Benign Alternatives and Replacement Chemistries (from a research perspective)

The development of alternatives to hydrochlorofluorocarbons (HCFCs) like this compound has been driven by international agreements, most notably the Montreal Protocol, which aims to phase out ozone-depleting substances. noaa.govirpros.com Research has progressed through several generations of replacement chemicals, focusing on minimizing environmental impact, particularly Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). tutorchase.comfexa.io

First-Generation Alternatives: Hydrofluorocarbons (HFCs)

The initial move away from HCFCs led to the widespread adoption of hydrofluorocarbons (HFCs). irpros.comenergy.gov HFCs contain no chlorine and therefore have an ODP of zero, making them a solution to the problem of stratospheric ozone destruction. tutorchase.comepa.gov Common HFC replacements for applications where HCFCs were used include HFC-134a (1,1,1,2-tetrafluoroethane), HFC-32 (difluoromethane), and various blends such as R-407C and R-410A. undp.orgirpros.comgov.bc.ca

From a research perspective, the goal was to find compounds with similar thermodynamic properties to the HCFCs they were replacing to allow for use in existing equipment designs with minimal modification (retrofitting). researchgate.net However, it was quickly recognized that while HFCs are ozone-safe, many are potent greenhouse gases with high GWPs. irpros.comigsd.org This realization, codified in international agreements like the Kigali Amendment to the Montreal Protocol, spurred further research into a new generation of alternatives. honeywell.com

Second-Generation Alternatives: Hydrofluoroolefins (HFOs)

The current frontier in replacement chemistry is focused on hydrofluoroolefins (HFOs). irpros.comresearchgate.net These are unsaturated organic compounds containing hydrogen, fluorine, and carbon atoms. The key feature of HFOs is the presence of a carbon-carbon double bond, which makes them much more reactive in the troposphere. This high reactivity leads to very short atmospheric lifetimes, and consequently, very low GWPs. researchgate.net

Prominent HFOs developed through extensive research include HFO-1234yf and HFO-1234ze. energy.govc2es.org These compounds are being adopted in applications ranging from mobile air conditioning to commercial refrigeration and foam blowing agents. honeywell.comnorden.org Research has also focused on creating blends of HFOs with HFCs to optimize properties like flammability and cooling capacity for specific applications, resulting in refrigerants like R-448A and R-450A. c2es.org

However, the atmospheric degradation of some HFOs is an active area of research. For example, the degradation of HFO-1234yf is known to produce trifluoroacetic acid (TFA), and recent studies have investigated the potential for HFO-1234ze to form the very high-GWP substance HFC-23 as a minor breakdown product. openaccessgovernment.org

Natural Refrigerants and Other Chemistries

Alongside the development of synthetic chemicals, there has been renewed research interest in "natural" refrigerants. irpros.com These substances, which have been in use for over a century in some cases, have negligible ODP and very low GWP. They include:

Hydrocarbons (HCs): Propane (R-290) and isobutane (B21531) (R-600a) are highly efficient refrigerants. Research challenges primarily revolve around managing their flammability, which often requires redesigning systems and limiting charge sizes. undp.orgresearchgate.net

Carbon Dioxide (CO₂ or R-744): CO₂ is non-flammable, non-toxic, and has a GWP of 1. However, it operates at much higher pressures than traditional refrigerants, necessitating the development of robust systems and components. undp.orgirpros.com

Ammonia (NH₃ or R-717): Ammonia is a highly efficient refrigerant with zero ODP and GWP. Its use has been long-established in industrial refrigeration. Research continues to focus on safety, as it is toxic, and on improving its compatibility with materials in smaller systems. undp.orgirpros.com

The research landscape for replacement chemistries is diverse, aiming to balance performance, safety, and environmental impact across a wide array of applications. energy.govunfccc.int

Table 2: Comparison of Environmental Properties of this compound and its Alternatives

| Compound | Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

|---|---|---|---|

| This compound (HCFC-261fc) | HCFC | 0.013 noaa.gov | ~150 (estimated) |

| HFC-134a | HFC | 0 epa.gov | 1,430 epa.gov |

| R-407C | HFC Blend | 0 | 1,774 |

| HFO-1234yf | HFO | 0 | <1 energy.gov |

| HFO-1234ze | HFO | 0 | <1 c2es.org |

| Propane (R-290) | HC | 0 | ~3 |

| Carbon Dioxide (R-744) | Natural | 0 | 1 irpros.com |

Vii. Emerging Applications and Future Research Directions for 1,1 Dichloro 1 Fluoropropane Derivatives

Role in the Synthesis of Specialty Fluorinated Chemicals and Building Blocks

Derivatives of 1,1-dichloro-1-fluoropropane serve as pivotal intermediates in the synthesis of a variety of specialty fluorinated chemicals. ontosight.ai The presence of chlorine and fluorine atoms on the same carbon atom provides a reactive center for a range of chemical transformations. These transformations are fundamental in organic synthesis for introducing diverse functional groups. The synthesis of these derivatives often involves processes like the hydrofluorination of chlorinated precursors or halogen exchange reactions, which are common in the industrial production of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs).

The utility of fluorinated compounds in creating advanced materials stems from the unique properties imparted by the carbon-fluorine bond, the strongest single bond in organic chemistry. researchgate.net While this compound itself has been used as a foam blowing agent in the production of polyurethane foams, its derivatives hold greater promise as precursors for specialty polymers. ontosight.aipageplace.de In this application, the compound or a derivative can become physically incorporated into the polymer matrix. researchgate.net Research into fluorinated polymers demonstrates their extensive use in high-performance applications, including coatings, electronics, and membranes for fuel cells. pageplace.de The derivatives of this compound can be envisioned as monomers or reactive agents in polymerization processes, designed to confer specific properties such as thermal stability, chemical resistance, or low surface energy to the final material.